REACTION_SMILES
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[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:15][Mg+:16].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[Cl-:14].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8](=[O:9])[N:10]([O:11][CH3:12])[CH3:13])[n:7]1>>[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8](=[O:9])[CH3:15])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1ccnc(Cl)n1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccnc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |